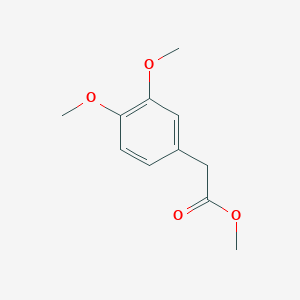

Methyl homoveratrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,4-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILOFCBIBDMHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065982 | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15964-79-1 | |

| Record name | Methyl 2-(3,4-dimethoxyphenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15964-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-dimethoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (3,4-dimethoxyphenyl)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUW5AW3B4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Homoveratrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homoveratrate, also known as Methyl 2-(3,4-dimethoxyphenyl)acetate, is a chemical compound with the molecular formula C₁₁H₁₄O₄.[1][2] It serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and fragrance applications. This technical guide provides a comprehensive overview of its core physical properties, predicted spectral characteristics, and the standardized experimental protocols used for their determination.

Core Physical Properties

The known physical properties of this compound are summarized below. These values are essential for handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 2-(3,4-dimethoxyphenyl)acetate | [2] |

| Synonyms | This compound, Homoveratric acid methyl ester | [2] |

| CAS Number | 15964-79-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Appearance | Light yellow to yellow to brown liquid | |

| Boiling Point | 285.4°C at 760 mmHg | [2] |

| Density | 1.105 g/cm³ | |

| Freezing Point | Data not readily available. | |

| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like ethanol, ether, and chloroform. | Based on[3] |

Predicted Spectroscopic Data

While experimental spectra are not widely published, the spectral characteristics of this compound can be reliably predicted based on its molecular structure. These predictions are invaluable for structural elucidation and quality control.

Predicted ¹H NMR Data (Proton NMR)

| Protons | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| 3H | Ester Methyl (-COOCH₃) | 3.6 - 3.7 | Singlet (s) | 3H |

| 2H | Methylene (-CH₂-) | 3.5 - 3.6 | Singlet (s) | 2H |

| 6H | 2x Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 6H |

| 3H | Aromatic (Ar-H) | 6.7 - 6.9 | Multiplet (m) | 3H |

Predicted ¹³C NMR Data (Carbon-13 NMR)

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

| C | Ester Carbonyl (C=O) | ~172 |

| C | Aromatic (C-O) | 148 - 150 |

| C | Aromatic (C-C) | ~128 |

| C | Aromatic (C-H) | 111 - 122 |

| C | Methoxy (-OCH₃) | 55 - 56 |

| C | Methylene (-CH₂-) | ~41 |

| C | Ester Methyl (-COOCH₃) | ~52 |

Predicted IR Spectroscopy Data

| Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium |

| C-O (Ester/Ether) | Stretch | 1100 - 1300 | Strong |

Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 210 | [M]⁺, Molecular Ion |

| 179 | [M - OCH₃]⁺ |

| 151 | [M - COOCH₃]⁺ (Benzylic cation, likely base peak) |

| 121 | Further fragmentation |

Experimental Protocols and Workflows

The determination of the physical and spectral properties of a compound like this compound follows standardized laboratory procedures.

Workflow Diagrams

The following diagrams illustrate typical workflows for physical property determination and spectroscopic analysis.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Spectroscopic Analysis.

Detailed Methodologies

4.2.1 Determination of Boiling Point (Micro-Reflux Method) This method is suitable when only small sample volumes are available.

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube along with a small magnetic stir bar.

-

Apparatus Setup: The test tube is secured in a heating block on a hot plate stirrer. A thermometer is suspended in the test tube with the bulb positioned about 1 cm above the liquid surface.

-

Heating: The sample is heated gently while being stirred.

-

Observation: The liquid is observed until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.

-

Measurement: The thermometer is lowered so that its bulb is level with the reflux ring. The temperature at which the reading stabilizes is recorded as the boiling point.

4.2.2 Determination of Density

-

Mass of Empty Vessel: The mass of a clean, dry pycnometer or graduated cylinder is measured accurately using an analytical balance.

-

Volume Measurement: A precise volume of this compound is added to the vessel. If using a pycnometer, it is filled to its calibrated volume.

-

Mass of Filled Vessel: The mass of the vessel containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel. Density is then calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

4.2.3 Determination of Solubility (Qualitative)

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: A small volume (e.g., 0.75 mL) of the chosen solvent (e.g., water, ethanol, DMSO) is added in portions.

-

Observation: After each addition, the tube is vigorously shaken. The compound is classified as soluble if the entire solid dissolves, slightly soluble if it partially dissolves, and insoluble if it does not dissolve at all.

4.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The solution must be free of any solid particles.

-

Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard proton pulse sequence is run. Key parameters include setting the spectral width, number of scans for an adequate signal-to-noise ratio, and a relaxation delay.

-

¹³C NMR Acquisition: A standard proton-decoupled carbon pulse sequence is used. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced, typically to Tetramethylsilane (TMS) at 0 ppm.

4.2.5 Infrared (IR) Spectroscopy (Thin Film Method)

-

Sample Preparation: Since this compound is a liquid, a drop is placed directly onto the surface of one salt plate (e.g., NaCl).

-

Film Formation: A second salt plate is placed on top and gently rotated to create a thin, uniform liquid film between the plates.

-

Data Acquisition: The assembled plates are placed in the sample holder of the IR spectrometer. A background spectrum of air is typically run first and subtracted from the sample spectrum. The sample is then scanned with infrared radiation.

-

Data Analysis: The resulting spectrum (a plot of transmittance vs. wavenumber) is analyzed to identify absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

4.2.6 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound is introduced into the ion source of the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC).

-

Ionization: In the ion source, molecules are ionized, typically using Electron Ionization (EI). This process is energetic and causes the molecular ion to fragment into smaller, charged ions.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure.[4][5][6]

References

- 1. scbt.com [scbt.com]

- 2. CAS 15964-79-1 | Methyl 2-(3,4-dimethoxyphenyl)acetate - Synblock [synblock.com]

- 3. chembk.com [chembk.com]

- 4. Accessing Methyl Groups in Proteins via 1H-detected MAS Solid-state NMR Spectroscopy Employing Random Protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl Homoveratrate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl homoveratrate, also known as methyl 2-(3,4-dimethoxyphenyl)acetate, is an organic compound with the chemical formula C₁₁H₁₄O₄.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis via Fischer esterification are presented. Furthermore, this document explores the biological significance of this compound, with a particular focus on its potential as an anticancer agent through the inhibition of topoisomerase II and the induction of apoptosis. Key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Formula

This compound is the methyl ester of homoveratric acid (3,4-dimethoxyphenylacetic acid). The core structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 4, and an acetic acid methyl ester group at position 1.

Chemical Formula: C₁₁H₁₄O₄[1]

Molecular Weight: 210.23 g/mol [1]

IUPAC Name: Methyl 2-(3,4-dimethoxyphenyl)acetate[1]

CAS Number: 15964-79-1[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Predicted: Colorless to light yellow liquid or solid | |

| Density | Predicted: ~1.15 g/cm³ | |

| Boiling Point | Predicted: ~295 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and dichloromethane. |

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 2.2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d, J ≈ 8.5 Hz | 1H | H-5 (aromatic) |

| ~6.80 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-6 (aromatic) |

| ~6.78 | d, J ≈ 2.0 Hz | 1H | H-2 (aromatic) |

| ~3.88 | s | 3H | OCH₃ (at C4) |

| ~3.87 | s | 3H | OCH₃ (at C3) |

| ~3.68 | s | 3H | OCH₃ (ester) |

| ~3.55 | s | 2H | CH₂ |

Table 2.2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C=O (ester) |

| ~149.0 | C-4 (aromatic, C-OCH₃) |

| ~148.0 | C-3 (aromatic, C-OCH₃) |

| ~127.0 | C-1 (aromatic) |

| ~121.0 | C-6 (aromatic) |

| ~112.5 | C-2 (aromatic) |

| ~111.5 | C-5 (aromatic) |

| ~56.0 | OCH₃ (aromatic) |

| ~55.9 | OCH₃ (aromatic) |

| ~52.0 | OCH₃ (ester) |

| ~41.0 | CH₂ |

Table 2.2.3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1600, ~1515, ~1465 | C=C stretch (aromatic) |

| ~1260, ~1030 | C-O stretch (ether and ester) |

Table 2.2.4: Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 210 | [M]⁺ (Molecular ion) |

| 179 | [M - OCH₃]⁺ |

| 151 | [M - COOCH₃]⁺ (Base Peak) |

| 136 | [151 - CH₃]⁺ |

| 107 | [C₇H₇O]⁺ (Tropylium-like ion) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3,4-dimethoxyphenylacetic acid and methanol using an acid catalyst.

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

In Vitro Anticancer Activity Assay

This protocol provides a general workflow for assessing the cytotoxic activity of this compound against cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Normal (non-cancerous) cell line (e.g., HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of this compound and the positive control in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound and control. Include a vehicle control (medium with the solvent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Biological Significance and Signaling Pathways

This compound has been identified as a compound with potential anticancer properties, primarily through the inhibition of topoisomerase II and the induction of apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can lead to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Caption: Topoisomerase II inhibition by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

The intrinsic pathway is triggered by intracellular stress, such as DNA damage induced by topoisomerase II inhibition. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which permeabilize the mitochondrial membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.

Caption: Intrinsic (mitochondrial) apoptosis pathway.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins (e.g., FADD) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.

Caption: Extrinsic (death receptor) apoptosis pathway.

Conclusion

This compound presents a compelling profile for further investigation in the field of drug discovery, particularly in oncology. Its well-defined chemical structure and amenability to synthesis, coupled with its potential to inhibit topoisomerase II and induce apoptosis in cancer cells, underscore its therapeutic promise. This technical guide provides a foundational resource for researchers and scientists to build upon, offering detailed chemical information, experimental protocols, and a conceptual framework for its biological activity. Further studies are warranted to fully elucidate its pharmacological properties and to explore its efficacy and safety in preclinical and clinical settings.

References

Sinapyl Alcohol (C11H14O4): A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Sinapyl alcohol, a monolignol with significant biological activities and a crucial role in plant biochemistry. This document is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, and biological functions of this compound.

Core Properties of Sinapyl Alcohol

Sinapyl alcohol, with the molecular formula C11H14O4, has a molecular weight of approximately 210.23 g/mol .[1][2][3][4] It is a crystalline solid at room temperature and is a key intermediate in the biosynthesis of lignin (B12514952) and various other natural products.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Sinapyl alcohol.

| Property | Value | Source |

| Molecular Weight | 210.23 g/mol | [1][2][3][4] |

| Melting Point | 61-65 °C | [1][2][3][4] |

| Boiling Point | 384.7 ± 37.0 °C (Predicted) | [1][2][5] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [1][2][5] |

| Solubility in Ethanol (B145695) | ~30 mg/mL | [1][6] |

| Solubility in DMSO | ~30 mg/mL | [1][6] |

| Solubility in Dimethyl Formamide | ~30 mg/mL | [1][6] |

| Solubility in PBS (pH 7.2) | ~1 mg/mL | [1][6] |

| UV max | 223, 276 nm | [6] |

Biological Activities and Signaling Pathways

Sinapyl alcohol exhibits a range of biological activities, most notably anti-inflammatory, antinociceptive, and antioxidant properties.[1] It is also a fundamental precursor in the biosynthesis of syringyl lignin, a major component of the cell walls in angiosperm plants.

Anti-inflammatory and Antinociceptive Activity

Sinapyl alcohol has demonstrated significant anti-inflammatory and antinociceptive effects. Studies have shown that it can inhibit the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Sinapyl alcohol at concentrations of 50, 100, and 200 μM reduces the production of nitrite, prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1] In vivo studies have also confirmed its analgesic properties, where doses of 20 and 30 mg/kg inhibited acetic acid-induced writhing in mice.[1]

The anti-inflammatory mechanism of Sinapyl alcohol involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[7][8][9][10]

Figure 1: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of Sinapyl Alcohol.

Lignin Biosynthesis

Sinapyl alcohol is a primary monomer for the biosynthesis of syringyl (S) lignin in angiosperms. The biosynthesis pathway involves the reduction of sinapaldehyde (B192390), a reaction catalyzed by cinnamyl alcohol dehydrogenase (CAD) or a specific sinapyl alcohol dehydrogenase (SAD).

Figure 2: Simplified biosynthetic pathway of Sinapyl Alcohol and its incorporation into lignin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to Sinapyl alcohol.

Synthesis of Sinapyl Alcohol via Sodium Borohydride (B1222165) Reduction

This protocol describes the synthesis of Sinapyl alcohol from sinapaldehyde using sodium borohydride as the reducing agent.[11][12][13]

Materials:

-

Sinapaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (B129727) or Ethanol

-

Ethyl acetate (B1210297)

-

Saturated ammonium (B1175870) chloride solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve sinapaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2-2 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield crude Sinapyl alcohol.

Purification: The crude product can be purified by crystallization from a mixture of methylene (B1212753) chloride and petroleum ether to yield pale yellow crystals.[11]

Figure 3: Experimental workflow for the synthesis and purification of Sinapyl Alcohol.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A method for the simultaneous measurement of coniferyl alcohol and sinapyl alcohol has been described.[14]

-

Column: C18

-

Mobile Phase: Water and Methanol

-

Flow Rate: 0.4-0.7 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: 275 nm

-

Injection Volume: 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS): Pyrolysis-GC/MS can be used for the analysis of sinapyl alcohol.[15] For underivatized samples, the mass spectrometer is typically operated in electron impact (70 eV) ionization mode with a scan range of 50-650 Da.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard techniques for the structural elucidation and purity assessment of Sinapyl alcohol.[17][18][19][20]

In Vivo Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats: This is a standard model to evaluate the anti-inflammatory activity of compounds.

-

Male Wistar rats (180-190 g) are used.

-

The test compound (e.g., Sinapyl alcohol) or vehicle is administered intraperitoneally or orally.

-

After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[21][22][23][24][25]

Acetic Acid-Induced Writhing Test in Mice: This model is used to assess peripheral analgesic activity.

-

Mice (20-30 g) are divided into control, standard, and test groups.

-

The test compound (e.g., Sinapyl alcohol at 20 or 30 mg/kg) or a standard analgesic is administered subcutaneously or orally.

-

After a specific period (e.g., 60 minutes), 1% acetic acid solution (1 mL/100 g body weight) is injected intraperitoneally.

-

The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10 minutes) following the acetic acid injection.

-

The percentage of inhibition of writhing is calculated by comparing the test group with the control group.[26][27][28][29][30]

Conclusion

Sinapyl alcohol is a multifaceted molecule with significant potential in various research fields. Its well-defined chemical properties, established synthetic routes, and notable biological activities, particularly its anti-inflammatory effects, make it a compelling subject for further investigation in drug discovery and development. Furthermore, its fundamental role in plant biology as a lignin precursor continues to be an active area of study. This guide provides a solid foundation for researchers to explore the diverse applications of this important natural product.

References

- 1. Sinapyl alcohol CAS#: 537-33-7 [m.chemicalbook.com]

- 2. Sinapyl alcohol | CAS 537-33-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Sinapyl Alcohol [chembk.com]

- 4. Sinapyl alcohol | C11H14O4 | CID 5280507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 537-33-7 CAS MSDS (Sinapyl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. ars.usda.gov [ars.usda.gov]

- 12. benchchem.com [benchchem.com]

- 13. Simplified preparation of coniferyl and sinapyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A method of separation and content measurement of coniferyl alcohol and sinapyl alcohol by utilizing high performance liquid chromatography (2015) | Yongping Cai | 3 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 21. inotiv.com [inotiv.com]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rjptsimlab.com [rjptsimlab.com]

- 27. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 28. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 29. saspublishers.com [saspublishers.com]

- 30. m.youtube.com [m.youtube.com]

Methyl 2-(3,4-dimethoxyphenyl)acetate: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the key physical and chemical properties of Methyl 2-(3,4-dimethoxyphenyl)acetate is presented in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value |

| Chemical Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol [1] |

| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid |

| Synonyms | 3,4-Dimethoxybenzeneacetic Acid Methyl Ester, Methyl Homoveratrate[1] |

Hazard Identification and GHS Classification

Methyl 2-(3,4-dimethoxyphenyl)acetate is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this substance is Warning .

GHS Pictogram:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The following diagram illustrates the logical flow of hazard identification based on the GHS classification.

Toxicological Information

While specific LD50 and LC50 values for Methyl 2-(3,4-dimethoxyphenyl)acetate are not available in the reviewed literature, the GHS hazard statements provide a basis for understanding its toxicological profile.

| Hazard | GHS Classification | Toxicological Implications |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion of this substance can cause harmful effects. The toxicological properties of this material have not been fully investigated. |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inhalation of vapors or aerosols may be harmful. May cause respiratory tract irritation. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the skin is likely to cause irritation. Prolonged or repeated contact may lead to dermatitis. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract. |

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general experimental protocols for handling Methyl 2-(3,4-dimethoxyphenyl)acetate in a laboratory setting.

Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment.

Methodology:

-

Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.

-

Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's resistance data for this specific chemical or chemical class.

-

Body Protection: A standard laboratory coat should be worn and kept fastened.

-

Respiratory Protection: Handling should be performed in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a fume hood is strongly recommended.

Handling and Storage

Methodology:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid inhalation of dust, vapor, mist, or gas.[3]

-

Keep the container tightly closed when not in use.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[4] Seek medical attention if you feel unwell. |

| Skin Contact | Immediately remove all contaminated clothing.[2] Flush skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists. |

| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention. |

| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting. Seek medical attention if you feel unwell. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

The logical steps for managing a spill are outlined below.

Methodology:

-

Ensure the area is well-ventilated.

-

Wear appropriate personal protective equipment as outlined in section 4.1.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite, or earth) and place in a suitable container for disposal.[3]

-

For larger spills, dike the area to prevent spreading.

-

Clean the affected area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials in accordance with local, state, and federal regulations.[2]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable environmental regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal. Do not allow this material to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use. All laboratory personnel should be trained in proper chemical handling and emergency procedures.

References

The Biological Activity of Methyl Homoveratrate: An Uncharted Territory in Drug Discovery

Despite its structural similarity to compounds with known biological effects, methyl homoveratrate, also known as methyl 2-(3,4-dimethoxyphenyl)acetate, remains a largely enigmatic molecule within the scientific community. A comprehensive review of publicly available scientific literature reveals a significant lack of data on its biological activity, precluding a detailed analysis of its potential therapeutic applications.

Currently, this compound is commercially available primarily for research purposes, with suppliers explicitly stating it is not intended for diagnostic or therapeutic use. This indicates that the compound is likely utilized as a chemical intermediate or a building block in the synthesis of more complex molecules rather than being investigated for its intrinsic biological properties.

The absence of published in vitro and in vivo studies means there is no quantitative data, such as IC50 or EC50 values, to summarize. Consequently, a detailed examination of its mechanism of action, potential signaling pathway interactions, and experimental protocols is not possible at this time.

While the core structural motif of a substituted phenylacetate (B1230308) is present in various biologically active compounds, any extrapolation of potential activity to this compound would be purely speculative without direct experimental evidence. Researchers and drug development professionals seeking to explore the therapeutic potential of this molecule would need to undertake foundational research, including initial screening assays to identify any biological targets.

Future investigations could explore a range of potential activities based on its chemical structure. However, until such studies are conducted and their results published, the biological activity of this compound will remain an open question in the field of pharmacology and drug discovery. There are currently no established signaling pathways or experimental workflows directly associated with this compound.

Potential Anticancer Properties of Methyl Homoveratrate: A Technical Guide

Disclaimer: This document provides a technical overview of the potential anticancer properties of Methyl homoveratrate (also known as Methyl 2-(3,4-dimethoxyphenyl)acetate). As of the date of this publication, dedicated peer-reviewed research on the specific anticancer activities of this compound is limited. The information presented herein is extrapolated from studies on structurally related compounds, particularly phenylacetic acid derivatives and molecules containing a 3,4-dimethoxyphenyl moiety. The proposed mechanisms, experimental protocols, and signaling pathways are therefore hypothetical and intended to serve as a guide for future research.

Executive Summary

This compound, a derivative of phenylacetic acid, presents a scaffold of interest for anticancer drug development. While direct evidence is not yet available in peer-reviewed literature, a commercial supplier suggests that its anticancer activity may stem from the inhibition of topoisomerase II and fatty acid synthase, leading to apoptosis[1]. Phenylacetic acid and its derivatives have been noted for their potential to induce differentiation, growth inhibition, and apoptosis in tumor cells[2]. This guide synthesizes available information on related compounds to propose a potential framework for investigating the anticancer properties of this compound.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | Methyl 2-(3,4-dimethoxyphenyl)acetate |

| Synonyms | This compound |

| CAS Number | 15964-79-1 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO, ethanol (B145695) |

Hypothesized Mechanisms of Anticancer Activity

Based on the activity of structurally similar compounds and preliminary supplier information, this compound may exert anticancer effects through several mechanisms:

-

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme in DNA replication and transcription. Its inhibition can lead to DNA damage and apoptosis in cancer cells[3].

-

Fatty Acid Synthase (FASN) Inhibition: FASN is often overexpressed in cancer cells and is involved in the synthesis of fatty acids required for membrane production and energy. Inhibition of FASN can induce apoptosis in tumor cells[4][5].

-

Induction of Apoptosis: Phenylacetic acid derivatives are known to induce apoptosis in various cancer cell lines[2]. This could be a downstream effect of enzyme inhibition or through other cellular pathways.

-

Cell Cycle Arrest: Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Supporting Evidence from Structurally Related Compounds

Phenylacetic Acid Derivatives

Research on phenylacetic acid derivatives has demonstrated their potential as anticancer agents. For instance, fluorinated phenylacetamide derivatives have shown cytotoxic effects against prostate and breast cancer cell lines[6][7]. The anticancer activity of these compounds is often linked to the induction of apoptosis[2]. Structure-activity relationship (SAR) studies on phenolic acid derivatives suggest that the nature and position of substituents on the phenyl ring are critical for their cytotoxic and antiproliferative activities[8].

Compounds with a 3,4,5-Trimethoxyphenyl Moiety

Compounds containing a 3,4,5-trimethoxyphenyl group, which is structurally similar to the 3,4-dimethoxyphenyl group of this compound, have been shown to induce apoptosis and cell cycle arrest in cancer cells. For example, certain synthetic compounds with this moiety have demonstrated selective cytotoxicity against hematological neoplastic cell lines, inducing apoptosis through mitochondrial involvement[9][10]. Additionally, 2-methoxy-5((3,4,5-trimethoxyphenyl) seleninyl) phenol (B47542) has been shown to cause G2/M cell cycle arrest and apoptosis in non-small cell lung cancer cells[11].

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to validate the potential anticancer properties of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay would determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HeLa [cervical], A549 [lung]) and a non-cancerous cell line (e.g., Vero) for selectivity assessment.

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO) for 48-72 hours. Include a vehicle control (DMSO alone).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay would quantify the induction of apoptosis by this compound.

-

Cell Lines: Cancer cell lines showing sensitivity in the MTT assay.

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Cycle Analysis

This assay would determine if this compound causes cell cycle arrest.

-

Cell Lines: Cancer cell lines showing sensitivity in the MTT assay.

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

-

Wash the cells and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Topoisomerase II Inhibition Assay

This assay would directly test the inhibitory effect of this compound on topoisomerase II.

-

Assay Kit: Commercially available Topoisomerase II drug screening kits can be used (e.g., from TopoGEN or Inspiralis)[12][13].

-

Principle: These kits typically use kinetoplast DNA (kDNA) as a substrate. Topoisomerase II decatenates the kDNA, and the products are resolved by agarose (B213101) gel electrophoresis. An inhibitor will prevent this decatenation.

-

Procedure:

-

Set up reactions containing human topoisomerase II, kDNA, and varying concentrations of this compound.

-

Include a positive control inhibitor (e.g., etoposide) and a negative control (no inhibitor).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction and run the samples on an agarose gel.

-

Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of catenated kDNA.

-

Fatty Acid Synthase (FASN) Inhibition Assay

This assay would measure the inhibitory effect of this compound on FASN activity.

-

Principle: FASN activity can be measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.

-

Procedure:

-

Purify FASN from a suitable source or use a commercially available enzyme.

-

Set up reactions containing FASN, acetyl-CoA, malonyl-CoA, NADPH, and varying concentrations of this compound in a suitable buffer.

-

Include a positive control inhibitor (e.g., cerulenin (B1668410) or C75) and a negative control.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH oxidation to determine the level of FASN inhibition.

-

Potential Signaling Pathways and Visualizations

The following diagrams, rendered in Graphviz DOT language, illustrate the hypothesized signaling pathways through which this compound may exert its anticancer effects.

Proposed Experimental Workflow

Caption: A proposed workflow for the investigation of the anticancer properties of this compound.

Hypothesized Apoptosis Induction Pathway

Caption: Hypothesized intrinsic apoptosis pathway initiated by this compound.

Potential for Cell Cycle Arrestdot

References

- 1. benchchem.com [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. A novel homogenous assay for topoisomerase II action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

- 9. Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol causes G2/M cell cycle arrest and apoptosis in NSCLC cells through mitochondrial apoptotic pathway and MDM2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. topogen.com [topogen.com]

- 13. inspiralis.com [inspiralis.com]

Lack of Evidence for Methyl Homoveratrate as a Topoisomerase II Inhibitor

A comprehensive review of the current scientific literature reveals no direct evidence to support the classification of methyl homoveratrate (methyl 3,4-dimethoxyphenylacetate) as a topoisomerase II inhibitor. Extensive searches of chemical and biological databases and scholarly articles did not yield any studies that have investigated or established the inhibitory activity of this compound against the topoisomerase II enzyme.

While the field of oncology actively explores novel small molecules for their potential to target critical cellular machinery like topoisomerase II, research has been focused on other chemical scaffolds. Topoisomerase II inhibitors are a vital class of anticancer agents that function by interfering with the enzyme's ability to manage DNA topology, leading to cell death in rapidly dividing cancer cells.[1][2] The mechanism of these inhibitors typically involves the stabilization of a transient enzyme-DNA complex, which results in double-strand breaks in the DNA.

The current body of research on topoisomerase II inhibitors is extensive, with many natural and synthetic compounds identified and developed as clinical agents.[3][4] These compounds are structurally diverse and their mechanisms of action are often complex, involving intricate interactions with both the enzyme and DNA.[5] However, this compound has not been identified as a compound of interest in this area of research.

Studies on other molecular structures, such as derivatives of resveratrol (B1683913) or bromophenols, have shown promise in exhibiting anticancer properties, sometimes through the inhibition of topoisomerases.[6][7][8] This highlights the ongoing effort to discover new chemical entities with therapeutic potential. Despite this, there is no indication that this compound shares this specific biological activity.

Based on the available scientific data, the premise that this compound acts as a topoisomerase II inhibitor cannot be substantiated. Therefore, the creation of an in-depth technical guide on this topic is not feasible. For researchers, scientists, and drug development professionals interested in topoisomerase II inhibition, it is recommended to focus on established classes of inhibitors and novel compounds that have been validated through peer-reviewed research.

References

- 1. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Producing irreversible topoisomerase II-mediated DNA breaks by site-specific Pt(II)-methionine coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondria targeting combined with methyl modification of novel resveratrol derivatives enhances anti-tumor activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Anti-Cancer Activities of Resveratrol Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Homoveratrate and Fatty Acid Synthase Inhibition: A Review of Available Evidence

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the posited role of methyl homoveratrate as an inhibitor of fatty acid synthase (FASN). It is critical to note at the outset that, despite claims from commercial suppliers, a comprehensive search of peer-reviewed scientific literature has not yielded specific studies detailing the mechanism of action, quantitative inhibitory data, or specific signaling pathways related to this compound's effect on FASN. The information presented herein is based on a singular, non-peer-reviewed source and is supplemented with general knowledge of FASN inhibition by other molecules to provide a contextual framework.

Introduction to Fatty Acid Synthase (FASN) as a Therapeutic Target

Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of long-chain fatty acids.[1] In normal, healthy tissues, the expression and activity of FASN are typically low, as most fatty acids are obtained from dietary sources. However, in many types of cancer cells, FASN is significantly upregulated to meet the high demand for lipids required for membrane biogenesis, energy storage, and the synthesis of signaling molecules.[2][3] This differential expression makes FASN an attractive target for anticancer therapies. Inhibition of FASN has been shown to selectively induce apoptosis in cancer cells and impede tumor growth in various preclinical models.[2][3]

This compound: A Putative FASN Inhibitor

This compound, also known as methyl 3,4-dimethoxyphenylacetate, is a chemical compound that has been anecdotally implicated as a FASN inhibitor. One commercial chemical supplier claims that this compound "is also able to induce apoptosis by inhibiting fatty acid synthase, which contributes to its anti-cancer activity." However, this assertion is not currently substantiated by published, peer-reviewed scientific research. Therefore, all subsequent information regarding the specifics of its interaction with FASN should be considered hypothetical until validated by rigorous scientific investigation.

General Mechanisms of FASN Inhibition and Induction of Apoptosis

While specific data for this compound is unavailable, the general mechanisms by which FASN inhibitors induce apoptosis in cancer cells are understood to involve several key pathways:

-

Accumulation of Malonyl-CoA: Inhibition of FASN leads to the buildup of its substrate, malonyl-CoA. Elevated levels of malonyl-CoA can have cytotoxic effects and can also inhibit carnitine palmitoyltransferase 1 (CPT-1), an enzyme essential for fatty acid oxidation. This disruption of lipid metabolism can trigger cellular stress and apoptosis.[1]

-

Disruption of Cellular Membranes: The lack of newly synthesized fatty acids can alter the composition and integrity of cellular membranes, including lipid rafts. This can disrupt the localization and function of important signaling proteins, leading to the inhibition of pro-survival pathways.[4]

-

Induction of Endoplasmic Reticulum (ER) Stress: Alterations in lipid metabolism due to FASN inhibition can lead to ER stress, a condition that, when prolonged, activates the unfolded protein response (UPR) and can ultimately trigger apoptosis.[2]

-

Modulation of Signaling Pathways: FASN activity is interconnected with major oncogenic signaling pathways. Its inhibition has been shown to affect pathways such as the PI3K/AKT/mTOR and β-catenin pathways, which are crucial for cancer cell proliferation and survival.[4]

A generalized workflow for investigating a potential FASN inhibitor is presented below.

Key Signaling Pathways in FASN-Mediated Cancer Proliferation

The activity of FASN is intricately linked with several key signaling pathways that are often dysregulated in cancer. While the specific impact of this compound on these pathways is unknown, a general overview of FASN's role is illustrative.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway can lead to increased expression of SREBP-1c, a transcription factor that upregulates FASN expression.[2] Conversely, inhibition of FASN has been shown to decrease the phosphorylation and activation of AKT, suggesting a feedback loop.[1]

References

- 1. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Homoveratrate: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3,4-dimethoxyphenyl)acetate, commonly known as Methyl homoveratrate, is a synthetic organic compound with emerging significance in pharmacological research. Initially documented in the early 20th century as a derivative of homoveratric acid, recent studies have unveiled its potential as an anticancer agent and its role as a metabolite of a voltage-sensitive calcium channel blocker. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, with a focus on its mechanisms of action. Detailed experimental protocols, quantitative data, and analyses of its signaling pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Discovery and History

The first documented synthesis of this compound dates back to 1921, as recorded in Organic Syntheses. The initial focus was on the chemistry of veratric acid derivatives and their esters. For a significant period, this compound remained a compound of interest primarily within the realm of synthetic organic chemistry.

Its biological significance began to emerge later with the discovery that it is a metabolite of the voltage-sensitive calcium channel blocker, RWJ-26240. This finding spurred further investigation into its physiological effects. More recently, research has highlighted its potential as an anticancer agent, demonstrating inhibitory activity against topoisomerase II and fatty acid synthase, key enzymes in cancer cell proliferation and survival.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 15964-79-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 145-147 °C at 10 mmHg | |

| Density | 1.156 g/cm³ | |

| Refractive Index | 1.5160-1.5180 |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Fischer esterification of 3,4-dimethoxyphenylacetic acid (homoveratric acid).

General Reaction Scheme

Caption: Fischer Esterification of Homoveratric Acid.

Detailed Experimental Protocol: Fischer Esterification

Materials:

-

3,4-dimethoxyphenylacetic acid (homoveratric acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1 mole equivalent of 3,4-dimethoxyphenylacetic acid in an excess of anhydrous methanol (typically 5-10 mole equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Synthesis of the Precursor: Homoveratric Acid from Veratraldehyde

Homoveratric acid can be synthesized from veratraldehyde through a multi-step process involving the formation of an intermediate, which is then oxidized.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an anticancer agent. Its mechanisms of action involve the inhibition of two critical enzymes: topoisomerase II and fatty acid synthase.

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation by managing DNA topology. It introduces transient double-strand breaks in the DNA to allow for the passage of another DNA segment, after which it re-ligates the broken strands. Many anticancer drugs, known as topoisomerase II poisons, stabilize the transient DNA-enzyme covalent complex (cleavage complex), leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells.

While the precise molecular interactions are still under investigation, it is proposed that this compound acts as a topoisomerase II inhibitor, disrupting its catalytic cycle and leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of Topoisomerase II inhibition.

Inhibition of Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is the key enzyme responsible for the de novo synthesis of fatty acids. In many cancer types, FASN is overexpressed and its activity is elevated to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule synthesis in rapidly proliferating cells. Inhibition of FASN in cancer cells leads to a depletion of essential fatty acids and an accumulation of the cytotoxic intermediate, malonyl-CoA, ultimately triggering apoptosis.

This compound has been identified as an inhibitor of FASN. By blocking the activity of this enzyme, it disrupts the lipogenic pathway crucial for cancer cell survival.

Caption: Mechanism of Fatty Acid Synthase inhibition.

Metabolite of a Voltage-Sensitive Calcium Channel Blocker

This compound has been identified as a metabolite of the arylalkylamine RWJ-26240, a compound investigated for its properties as a voltage-sensitive calcium channel blocker. The biotransformation of RWJ-26240 in vivo leads to the formation of this compound, which can be detected in plasma, urine, and fecal extracts. This metabolic link suggests that some of the observed physiological effects of the parent drug could be mediated, in part, by this metabolite.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the two methoxy (B1213986) groups, as well as the methyl ester group.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 6.80-6.90 (m, 3H, Ar-H)

-

δ 3.88 (s, 3H, -OCH₃)

-

δ 3.87 (s, 3H, -OCH₃)

-

δ 3.69 (s, 3H, -COOCH₃)

-

δ 3.55 (s, 2H, -CH₂-)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation with signals for the aromatic carbons, the methylene carbon, the methoxy carbons, the ester carbonyl carbon, and the methyl ester carbon.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 172.5 (C=O)

-

δ 149.0 (Ar-C)

-

δ 147.8 (Ar-C)

-

δ 127.0 (Ar-C)

-

δ 121.5 (Ar-CH)

-

δ 112.2 (Ar-CH)

-

δ 111.5 (Ar-CH)

-

δ 56.0 (-OCH₃)

-

δ 55.9 (-OCH₃)

-

δ 52.1 (-COOCH₃)

-

δ 40.8 (-CH₂-)

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and C-H stretches of the aromatic and aliphatic groups.

Key IR Absorptions (cm⁻¹):

-

~2950 (C-H stretch, aliphatic)

-

~1735 (C=O stretch, ester)

-

~1515, 1460 (C=C stretch, aromatic)

-

~1260, 1150, 1030 (C-O stretch)

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 210, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the methoxy groups (-OCH₃).

Future Perspectives

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research is warranted to:

-

Elucidate the precise binding modes and inhibitory mechanisms with topoisomerase II and fatty acid synthase.

-

Conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Evaluate its efficacy in various cancer models, both in vitro and in vivo.

-

Investigate its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

The dual-targeting nature of this compound against two distinct and critical pathways in cancer cell biology makes it an intriguing lead compound for further investigation and development. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Natural Occurrence and Biological Significance of Methyl Homoveratrate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxyphenylacetate, commonly known as methyl homoveratrate, is a methylated derivative of homoveratric acid. While the direct natural occurrence of this compound is not extensively documented, its structural precursors and derivatives are found in various plant species and natural products. This technical guide provides a comprehensive overview of the known natural sources of related compounds, detailed experimental protocols for their isolation and analysis, and an exploration of their potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug development.

Natural Occurrence

Direct evidence for the widespread natural occurrence of this compound is limited in current scientific literature. However, its parent compound, homoveratric acid (3,4-dimethoxyphenylacetic acid), has been identified in several plant species, suggesting the potential for its methylated ester form to exist. Furthermore, structurally similar methoxylated phenylacetic acid derivatives have been isolated from natural sources.

Homoveratric Acid

Homoveratric acid, the unesterified precursor to this compound, has been reported in Zingiber officinale (ginger) and Olea europaea (olive).[1] Its presence as a metabolite of dopamine (B1211576) has also been noted.[2][3]

Derivatives in Leatherwood Honey

A significant source of compounds structurally related to this compound is the nectar of the leatherwood tree (Eucryphia lucida), an endemic species of Tasmania, Australia.[4][5][6][7] The resulting monofloral honey, known as leatherwood honey, is characterized by a unique aromatic profile attributed to a complex mixture of volatile and semi-volatile compounds.[8]

Recent detailed analyses of leatherwood honey have identified several methoxylated phenolic compounds, including:

-

Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate: This compound is structurally very similar to this compound, differing by a hydroxyl group on the acetate (B1210297) moiety.[9]

-

4-Methoxymandelic acid: Identified as a major phenolic substance and a potential marker for the authentication of leatherwood honey.[10]

-

Methyl syringate: Another methoxylated phenolic ester found in leatherwood honey.[11]

-

Vanillic acid: A benzoic acid derivative that shares the 3-methoxy-4-hydroxy substitution pattern with homoveratric acid.

The presence of these methylated and methoxylated compounds in Eucryphia lucida nectar and honey suggests active biosynthetic pathways involving methylation of phenylpropanoid precursors.

Quantitative Data

The concentration of phenolic compounds in natural products can vary significantly based on geographical origin, climate, and processing methods.[8][11] The following table summarizes the reported concentrations of key phenolic compounds in leatherwood honey. While specific data for this compound is not available, the quantities of related compounds provide a valuable reference.

| Compound | Source | Concentration (µ g/100g ) | Reference |

| Total Phenolic Acids | Leatherwood Honey | 1177.8 - 2718.8 | [8] |

| 4-Methoxybenzoic acid | Leatherwood Honey | Higher than in Manuka honey | [12] |

| Methyl Syringate | Leatherwood Honey | Correlated with annual solar exposure | [11] |

| Ellagic Acid | Leatherwood Honey | Correlated with annual solar exposure | [11] |

Experimental Protocols

The isolation and analysis of this compound and its derivatives from natural matrices typically involve extraction, purification, and chromatographic separation coupled with mass spectrometry.

Extraction of Phenolic Compounds from Honey

Objective: To isolate a total phenolic fraction from a honey matrix for subsequent analysis.

Methodology: Solid Phase Extraction (SPE) is a commonly employed technique for the selective extraction of phenolic compounds from the sugar-rich matrix of honey.[13][14][15]

Protocol:

-

Sample Preparation: Dissolve 5-10 g of honey in 50 mL of acidified deionized water (pH 2.0, adjusted with trifluoroacetic acid or hydrochloric acid).[13][15]

-

SPE Cartridge Conditioning: Use a C18 or Amberlite XAD-2 SPE cartridge. Precondition the cartridge by sequentially passing 3-5 mL of methanol (B129727) followed by 3-5 mL of acidified deionized water (pH 2.0).[13][14]

-